molecular formula C14H16O5 B1361271 5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 61958-46-1

5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B1361271
CAS No.: 61958-46-1
M. Wt: 264.27 g/mol
InChI Key: QVRJFMPDKSMYSN-UHFFFAOYSA-N
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Description

5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS RN: 15795-54-7; molecular formula: C₁₄H₁₄O₅) is a derivative of Meldrum’s acid, a cyclic diketone known for its high reactivity in organic synthesis. The compound features a 4-methoxybenzyl substituent at the 5-position of the 1,3-dioxane-4,6-dione core. Its structure includes two geminal methyl groups at the 2-position, which enhance steric stability, and a methoxybenzyl group that introduces aromatic and electron-donating characteristics . This compound is widely used as an intermediate in the synthesis of heterocycles, such as pyrroloindolones and quinolinones, due to its ability to undergo condensation and cyclization reactions .

Properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-14(2)18-12(15)11(13(16)19-14)8-9-4-6-10(17-3)7-5-9/h4-7,11H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRJFMPDKSMYSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)CC2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349836
Record name 5-(4-methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61958-46-1
Record name 5-(4-methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves multiple steps, starting with the preparation of the 4-methoxybenzyl moiety. One common synthetic route includes the reaction of 4-methoxybenzyl alcohol with appropriate reagents to form the desired compound. Reaction conditions such as temperature, pressure, and catalysts are carefully controlled to ensure the formation of the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

  • Reduction: : Reduction reactions can be performed to convert the dione group to a diol.

  • Substitution: : Substitution reactions can occur at the benzene ring, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). Conditions typically involve heating under reflux.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are used, often in anhydrous ether.

  • Substitution: : Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) in the presence of a catalyst.

Major Products Formed

  • Oxidation: : 4-Methoxybenzaldehyde or 4-Methoxybenzoic acid.

  • Reduction: : 5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-diol.

  • Substitution: : Brominated derivatives of the benzene ring.

Scientific Research Applications

Antioxidant Activity

Recent studies have indicated that compounds similar to 5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione exhibit notable antioxidant properties. These properties are crucial in combating oxidative stress-related diseases such as diabetes and cardiovascular disorders. For instance, research has shown that derivatives of this compound can effectively scavenge free radicals and reduce oxidative damage in biological systems .

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The presence of the methoxybenzyl group enhances its interaction with cellular targets, potentially leading to improved therapeutic efficacy against various cancer types .

Polymer Synthesis

This compound serves as a valuable intermediate in the synthesis of polymers. Its unique structure allows it to participate in polymerization reactions, contributing to the development of new materials with tailored properties. This is particularly relevant in creating biocompatible and biodegradable plastics for medical applications .

Coatings and Adhesives

The compound's chemical stability and reactivity make it suitable for formulating coatings and adhesives. Its incorporation into formulations can enhance adhesion properties while providing resistance to environmental degradation. This application is particularly beneficial in industries requiring durable materials that maintain performance under adverse conditions .

Case Studies

StudyFocusFindings
Antioxidant ActivityDemonstrated effective free radical scavenging ability with potential therapeutic applications in oxidative stress-related diseases.
Anticancer PropertiesShowed inhibition of tumor cell growth via apoptosis induction; promising for future cancer therapies.
Polymer ApplicationsSuccessfully used as an intermediate in synthesizing new polymeric materials with enhanced properties.

Mechanism of Action

The mechanism by which 5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituent/Modification Molecular Formula Key Properties/Applications Reference
This compound 4-Methoxybenzyl C₁₄H₁₄O₅ Intermediate for heterocycle synthesis; electron-donating methoxy group enhances stability
5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione 4-Hydroxybenzylidene (conjugated double bond) C₁₃H₁₂O₅ Forms intermolecular O–H∙∙∙O hydrogen bonds; used in crystal engineering
5-(Furan-2-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione Furan-2-ylmethyl C₁₁H₁₂O₅ Functionalizes polymer surfaces; furan enables click chemistry
5-[(4-Acetylphenyl)aminomethylene]-2,2-dimethyl-1,3-dioxane-4,6-dione 4-Acetylphenylaminomethylene C₁₅H₁₅NO₅ Bioactive intermediate; acetyl group aids in drug design
5-{[(4-Methoxyphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione 4-Methoxyphenylaminomethylene C₁₅H₁₅NO₅ Hydrogen-bonding motifs; potential for supramolecular assembly
5-(Azepan-2-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione Azepane ring (7-membered N-heterocycle) C₁₂H₁₇NO₄ Demonstrates conformational flexibility; used in macrocyclic chemistry

Key Comparative Analysis

Electronic Effects :

  • The methoxy group in the target compound donates electrons via resonance, stabilizing the aromatic ring and enhancing solubility in polar solvents. In contrast, hydroxybenzylidene derivatives (e.g., ) form stronger intermolecular hydrogen bonds due to the –OH group, reducing solubility but improving crystallinity .
  • Furan-2-ylmethyl substituents () introduce heteroaromaticity, enabling participation in Diels-Alder reactions, which is absent in the methoxybenzyl analogue .

Reactivity and Applications: The target compound’s benzyl group facilitates nucleophilic substitutions, making it a precursor for indole and pyrrole derivatives . Aminomethylene derivatives (–15) exhibit enhanced hydrogen-bonding capacity, useful in designing enzyme inhibitors (e.g., acetylcholinesterase) .

Physical Properties :

  • Melting points and spectral data (IR, NMR) vary significantly with substituents. For example:
  • 5-(4-Hydroxybenzylidene)-... shows a distinct C=O stretch at 1740 cm⁻¹ in IR, while the methoxy analogue exhibits a shift due to electron donation .
  • In ¹H NMR , the methoxy group in the target compound resonates as a singlet at ~3.8 ppm, whereas hydroxybenzylidene derivatives display broad –OH peaks at ~5.5 ppm .

Synthetic Methodologies: The target compound is synthesized via Knoevenagel condensation of Meldrum’s acid with 4-methoxybenzaldehyde under acidic conditions . Hydroxybenzylidene derivatives require milder conditions (e.g., ethanol solvent, room temperature) to prevent decomposition of the –OH group . Aminomethylene analogues are prepared via nucleophilic addition of amines to Meldrum’s acid followed by dehydration .

Biological Activity

5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as a derivative of Meldrum's acid, has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This compound is characterized by its ability to undergo various chemical transformations, making it a valuable candidate for drug development and other applications.

The molecular formula of this compound is C14H16O5C_{14}H_{16}O_5 with a molecular weight of approximately 264.28 g/mol. Its structure includes a dioxane ring that is essential for its biological activities. The compound can be synthesized through the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 4-methoxybenzaldehyde in ethanol .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds derived from Meldrum's acid. For instance, derivatives have shown significant activity against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Case Study:
A study investigated the effects of this compound on HeLa cells (cervical cancer) and L929 cells (normal fibroblast). The findings indicated that the compound exhibited selective cytotoxicity towards HeLa cells while sparing normal cells .

Cell LineIC50 (µM)Selectivity Index
HeLa152.5
L92937.5-

Enzymatic Inhibition

The compound has also been studied for its ability to inhibit specific enzymes that play a role in metabolic pathways associated with cancer progression. For example, it has been shown to inhibit certain kinases that are overexpressed in tumor cells .

The biological activity of this compound is believed to stem from its ability to form stable complexes with target proteins or enzymes. This interaction can disrupt normal cellular functions and lead to apoptosis in cancer cells.

Synthesis and Characterization

The synthesis of this compound involves straightforward chemical reactions that can be optimized for yield and purity. Characterization techniques such as NMR and X-ray crystallography have confirmed the structure and purity of synthesized compounds .

Synthesis Summary:

  • Reactants: 2,2-Dimethyl-1,3-dioxane-4,6-dione and 4-methoxybenzaldehyde.
  • Solvent: Ethanol.
  • Method: Uncatalyzed reaction followed by crystallization.
  • Characterization Techniques: NMR spectroscopy and X-ray diffraction.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione?

  • Methodology : The compound is synthesized via condensation reactions between aromatic aldehydes and Meldrum’s acid derivatives. A green protocol uses hexadecyltrimethylammonium bromide (HTMAB) as a surfactant catalyst in aqueous media, achieving yields >85% under neutral conditions with short reaction times (30–60 minutes). This method avoids toxic solvents and aligns with sustainable chemistry principles .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodology : Single-crystal X-ray diffraction is the gold standard for determining molecular geometry. Key parameters include R factors (e.g., R = 0.034–0.116) and mean C–C bond deviations (0.002–0.004 Å), which validate crystallographic purity . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy confirm functional groups, while mass spectrometry verifies molecular weight.

Q. How is this compound utilized as an intermediate in pharmaceutical research?

  • Methodology : It serves as a precursor for 4(1H)-quinolone derivatives, which are bioactive scaffolds in antitumor and antimalarial drug development. For example, thermolysis of 5-arylaminomethylene derivatives generates quinolones via cyclization reactions, validated by X-ray and spectroscopic monitoring .

Advanced Research Questions

Q. What reaction mechanisms explain substituent-dependent reactivity in derivatives of this compound?

  • Methodology : Substituents like thiomethyl or aminomethylene groups influence zwitterionic states and hydrogen-bonding networks. For instance, thiomethyl derivatives undergo nucleophilic substitution with ammonia to form amino-methylene analogs, with reaction pathways confirmed by crystallography (e.g., sulfoxide formation via m-CPBA oxidation) .

Q. How can computational modeling enhance the design of derivatives for antiviral applications?

  • Methodology : Molecular docking studies targeting the SKI complex (a host protein critical for viral replication) identify binding affinities. Virtual screening of derivatives, combined with experimental validation (e.g., IC₅₀ assays), optimizes antiviral potency. This approach has identified lead compounds against coronaviruses and influenza .

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?

  • Methodology : Discrepancies in X-ray data (e.g., bond angles or packing effects) require comparative analysis across studies. For example, β angles in monoclinic crystals (106.3–107.4°) may vary due to solvent interactions, necessitating Hirshfeld surface analysis to assess intermolecular forces .

Q. What methodologies evaluate the antioxidant potential of derivatives?

  • Methodology : In vitro assays like DPPH radical scavenging and ferric-reducing antioxidant power (FRAP) are standard. Structure-activity relationships (SARs) link methoxy or hydroxybenzyl substituents to enhanced activity, with IC₅₀ values compared to controls like ascorbic acid .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 2
Reactant of Route 2
5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

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